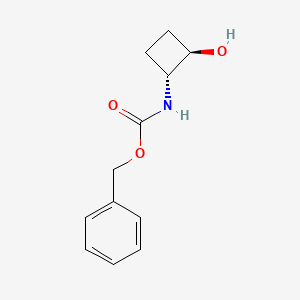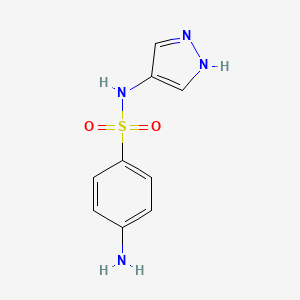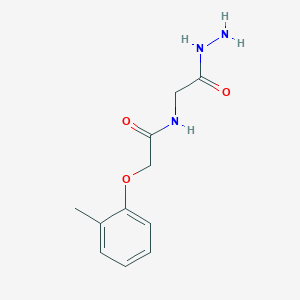
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide is a chemical compound with the following structural formula:
C15H18N2O4
It consists of a hydrazine group (–NHNH–) attached to a carbonyl group (–C=O) via a methyl bridge. The “2-o-tolyloxy” part indicates that there is an o-tolyl (2-methylphenyl) group linked to the carbonyl carbon through an oxygen atom.
Preparation Methods
Synthetic Routes: The synthesis of N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide involves the reaction of appropriate starting materials. While specific synthetic routes may vary, one common approach is the condensation of an o-tolyl-substituted hydrazine with an appropriate carboxylic acid derivative.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the condensation process.
Industrial Production Methods: Unfortunately, detailed information on industrial-scale production methods for this compound is scarce. It is primarily used in research and laboratory settings.
Chemical Reactions Analysis
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide can undergo various chemical reactions:
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and hydrazine.
Oxidation: Oxidizing agents can convert the hydrazine moiety to nitrogen gas (N₂).
Substitution: The o-tolyl group can undergo substitution reactions with appropriate electrophiles.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its hydrazine functionality, which can interact with biological targets.
Organic Synthesis: It serves as a building block for more complex molecules.
Biological Studies: Its hydrazine group may participate in bioconjugation reactions or enzyme inhibition studies.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its hydrazine moiety suggests potential interactions with enzymes or receptors.
Comparison with Similar Compounds
While N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide is relatively unique due to its specific substitution pattern, similar compounds include:
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C11H15N3O3/c1-8-4-2-3-5-9(8)17-7-11(16)13-6-10(15)14-12/h2-5H,6-7,12H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
UVJVZTCOMQMFKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


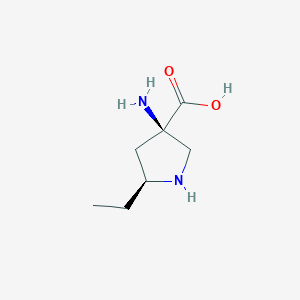
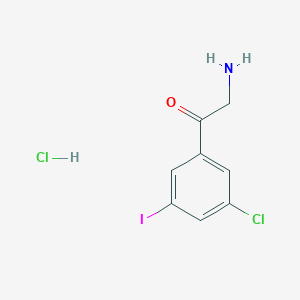
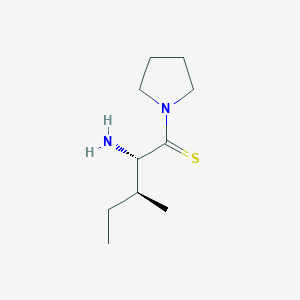
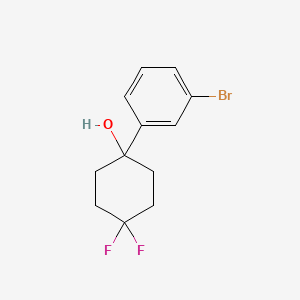
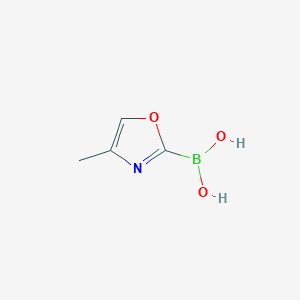
![3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12857432.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12857444.png)
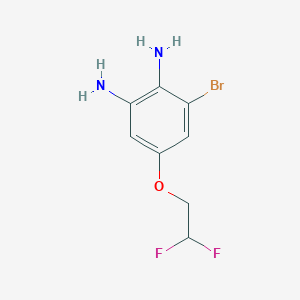
![3-Ethoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12857462.png)



